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1-(2,6-Dichlorophenyl)-2-butanol

Cat. No.: B12639993
M. Wt: 219.10 g/mol
InChI Key: LOBYTXVKVUTOLY-UHFFFAOYSA-N
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Description

Strategic Approaches to Carbon-Carbon Bond Formation

The creation of the carbon framework of 1-(2,6-dichlorophenyl)-2-butanol is a pivotal step in its synthesis. This can be achieved through nucleophilic addition reactions, where either the bond between C1 and C2 or the bond between C2 and C3 of the butanol chain is formed.

A common and effective method for forming carbon-carbon bonds is the Grignard reaction. nih.govvaia.com In the context of synthesizing this compound, two primary Grignard routes are feasible:

Route A: The reaction of ethylmagnesium bromide with 2,6-dichlorobenzaldehyde.

Route B: The reaction of 2,6-dichlorophenylmagnesium bromide with propanal.

Both routes lead to the desired carbon skeleton. However, the commercial availability and reactivity of the starting materials often dictate the preferred pathway. 2,6-Dichlorobenzaldehyde is a readily available starting material, making Route A a practical choice. The general mechanism for a Grignard reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the alcohol. vaia.com

Another strategic approach involves the asymmetric reduction of a precursor ketone, 2',6'-dichloroacetophenone. This ketone is commercially available, providing a direct substrate for various reduction methodologies. sigmaaldrich.com

The synthesis of specific enantiomers of this compound requires the use of enantioselective methods. These methods aim to produce a single enantiomer in high enantiomeric excess (e.e.).

Asymmetric Reduction of 2',6'-Dichloroacetophenone:

A highly effective strategy for obtaining enantiomerically pure alcohols is the asymmetric reduction of the corresponding prochiral ketone. nih.govsigmaaldrich.com Several catalytic systems are available for this transformation:

Enzymatic Reduction: Biocatalysis offers a green and highly selective method for ketone reduction. Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can reduce 2',6'-dichloroacetophenone to the corresponding (R)- or (S)-alcohol with high e.e. For instance, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants have shown effectiveness in the asymmetric reduction of 2-haloacetophenones. nih.gov Similarly, plant tissues from sources like apple, carrot, and potato have been used as biocatalysts for the asymmetric reduction of acetophenone derivatives. nih.gov The choice of enzyme or plant tissue determines the stereochemical outcome of the reaction. A chemoenzymatic approach, combining chemical synthesis with enzymatic resolution, can also be employed to produce enantiomerically pure alcohols. nih.gov

Catalytic Transfer Hydrogenation: Transition metal complexes with chiral ligands are widely used for the asymmetric transfer hydrogenation of ketones. Ruthenium complexes, such as [{RuCl2(p-cymene)}2], in combination with chiral pseudo-dipeptide ligands and a hydrogen source like 2-propanol, have demonstrated excellent yields and enantioselectivities for the reduction of various acetophenone derivatives. sigmaaldrich.com

Borane-Mediated Reduction: Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones with borane reagents. researchgate.net These catalysts can provide high enantiomeric excess for a wide range of ketones.

When a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial. While this compound itself has only one stereocenter, synthetic strategies that might introduce additional chirality must be controlled to produce the desired diastereomer. For instance, if a chiral auxiliary is used in a Grignard reaction, the approach of the nucleophile will be directed, leading to the preferential formation of one diastereomer. The principles of diastereoselective synthesis, such as those employed in Prins cyclization to form disubstituted dihydropyrans, rely on the formation of thermodynamically favored chair-like transition states to achieve high stereoselectivity. uva.es

Catalytic Systems for Efficient Synthesis

The efficiency of the synthesis of this compound can be significantly enhanced by employing catalytic systems.

Catalytic SystemReaction TypePrecursorProductKey Features
Alcohol Dehydrogenases (e.g., TeSADH)Asymmetric Reduction2',6'-Dichloroacetophenone(R)- or (S)-1-(2,6-Dichlorophenyl)-2-butanolHigh enantioselectivity, mild reaction conditions. nih.gov
Plant Tissues (e.g., Daucus carota)Asymmetric Reduction2',6'-Dichloroacetophenone(R)- or (S)-1-(2,6-Dichlorophenyl)-2-butanolGreen and cost-effective biocatalysts. nih.gov
[{RuCl2(p-cymene)}2] with Chiral LigandsAsymmetric Transfer Hydrogenation2',6'-Dichloroacetophenone(R)- or (S)-1-(2,6-Dichlorophenyl)-2-butanolHigh yields and enantioselectivities. sigmaaldrich.com
Chiral Oxazaborolidines (CBS Catalyst)Asymmetric Borane Reduction2',6'-Dichloroacetophenone(R)- or (S)-1-(2,6-Dichlorophenyl)-2-butanolExcellent enantiomeric excess. researchgate.net
Palladium on Carbon (Pd/C)Hydrogenation2',6'-DichloroacetophenoneThis compound (racemic)Effective for non-stereoselective reduction. gychbjb.com

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is fundamental to controlling the stereochemical outcome and optimizing the reaction conditions.

Grignard Reaction: The reaction proceeds through a nucleophilic addition mechanism. The carbon atom of the Grignard reagent, which is nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemistry of the product is determined by the facial selectivity of this attack. In the absence of chiral influences, a racemic mixture of the alcohol is formed.

Asymmetric Ketone Reduction: In enzyme-catalyzed reductions, the ketone binds to the active site of the enzyme in a specific orientation, exposing one of the prochiral faces to the hydride source (e.g., NADH or NADPH). This controlled orientation leads to high enantioselectivity. nih.gov In metal-catalyzed transfer hydrogenation, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the ketone. The mechanism of borane reduction with CBS catalysts involves the coordination of the ketone and the borane to the chiral oxazaborolidine, followed by an intramolecular hydride transfer through a six-membered ring transition state. researchgate.net

Optimization of Reaction Parameters and Process Efficiency

To maximize the yield and selectivity of the synthesis of this compound, several reaction parameters need to be carefully optimized.

Temperature: Temperature can significantly influence the rate and selectivity of a reaction. Lower temperatures often favor higher enantioselectivity in asymmetric reactions.

Solvent: The choice of solvent can affect the solubility of reagents and catalysts, as well as the stability of intermediates and transition states.

Catalyst Loading: The amount of catalyst used should be optimized to achieve a high reaction rate without being wasteful.

Concentration: The concentration of reactants can impact the reaction rate and, in some cases, the selectivity.

pH (for enzymatic reactions): The activity and stability of enzymes are highly dependent on the pH of the reaction medium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2O B12639993 1-(2,6-Dichlorophenyl)-2-butanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)butan-2-ol

InChI

InChI=1S/C10H12Cl2O/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,2,6H2,1H3

InChI Key

LOBYTXVKVUTOLY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(C=CC=C1Cl)Cl)O

Origin of Product

United States

Synthesis and Properties

General Synthetic Routes

A plausible and common method for the synthesis of 1-aryl-2-alkanols involves the reaction of a Grignard reagent derived from a halogenated benzene (B151609) with an appropriate epoxide or α-haloketone. For this compound, this could involve the reaction of 2,6-dichlorophenylmagnesium bromide with 1,2-epoxybutane.

Alternatively, the reduction of a corresponding ketone, 1-(2,6-dichlorophenyl)butan-2-one (B13081864), would yield the desired alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

A related synthesis for a similar compound, 1-(2,6-dichlorophenyl)-2-indolone, starts from diclofenac, which is 2-((2,6-dichloroanilino)phenyl)acetic acid. google.comnih.gov This highlights the potential of using commercially available starting materials containing the 2,6-dichlorophenyl moiety for the synthesis of related structures.

Asymmetric Synthesis

The creation of enantiomerically pure this compound is of significant interest for its potential use as a chiral building block. Asymmetric synthesis can be achieved through several methods:

Chiral Reduction of the Prochiral Ketone: The reduction of 1-(2,6-dichlorophenyl)butan-2-one using chiral reducing agents or catalysts can afford the enantiomerically enriched alcohol. Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-, Rh-, or Ir-based catalysts) is a powerful tool for this purpose. frontiersin.org

Kinetic Resolution: A racemic mixture of this compound can be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

Chiral Pool Synthesis: Starting from a readily available chiral precursor can also lead to the desired enantiomer.

The asymmetric synthesis of chiral alcohols is a well-developed field, and various catalytic systems have been reported for the enantioselective reduction of prochiral ketones. ru.nl

Physical and Chemical Properties

Inferred Physical Properties of this compound

Property Inferred Value/Description
Molecular Formula C10H12Cl2O
Molecular Weight 219.11 g/mol
Appearance Likely a colorless liquid or a low-melting solid at room temperature.
Boiling Point Expected to be higher than that of butan-2-ol due to the increased molecular weight and polarity.

| Solubility | Likely to have low solubility in water and good solubility in organic solvents like ethers, alcohols, and chlorinated hydrocarbons. |

The chemical reactivity of this compound is characteristic of a secondary alcohol. It can undergo oxidation to form the corresponding ketone, 1-(2,6-dichlorophenyl)butan-2-one. The hydroxyl group can also be converted into other functional groups, such as ethers, esters, and halides, through standard organic transformations.

Spectroscopic Data

While specific spectra for this compound were not found, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
1H NMR - Aromatic protons on the dichlorophenyl ring would appear in the aromatic region (δ 7.0-7.5 ppm).- The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.5 ppm. thermofisher.com- The methylene (B1212753) and methyl protons of the butyl chain would appear in the upfield region (δ 0.8-2.0 ppm), with splitting patterns determined by their neighboring protons.
13C NMR - Aromatic carbons would appear in the downfield region (δ 120-140 ppm).- The carbon attached to the hydroxyl group (C-OH) would be expected in the range of δ 60-75 ppm. magritek.com- The carbons of the butyl chain would appear in the upfield region.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of an alcohol. libretexts.org- C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.- C-O stretching vibration around 1050-1150 cm-1.- Absorptions corresponding to the C-Cl bonds and the aromatic ring.

| Mass Spectrometry | - The molecular ion peak (M+) would be expected at m/z 218, with characteristic isotopic peaks for the two chlorine atoms.- Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage). pressbooks.pub |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) NMR experiments, allows for the precise mapping of atomic connectivity and spatial relationships within 1-(2,6-dichlorophenyl)-2-butanol.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. The aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons of the butanol chain, being in a more shielded environment, will resonate at higher fields. The methine proton adjacent to the hydroxyl group is a key diagnostic signal, often appearing as a multiplet due to coupling with neighboring methylene (B1212753) and methyl protons.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon atoms and their chemical environments. The carbon atoms of the dichlorophenyl ring will exhibit signals in the aromatic region (δ 120-140 ppm), with the carbons directly bonded to chlorine atoms showing distinct shifts. The carbons of the butanol side chain will be found in the aliphatic region (δ 10-80 ppm), with the carbon bearing the hydroxyl group appearing further downfield due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7, H-8, H-9 (Aromatic)7.10 - 7.40m-
H-2 (CH-OH)3.80 - 4.00m-
H-1 (CH₂)2.80 - 3.00m-
H-3 (CH₂)1.40 - 1.60m-
H-4 (CH₃)0.90 - 1.10t7.2
OHVariables (broad)-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-5 (Aromatic C-Cl)135.0 - 137.0
C-6 (Aromatic C-CH₂)138.0 - 140.0
C-7, C-9 (Aromatic CH)128.0 - 130.0
C-8 (Aromatic CH)126.0 - 128.0
C-2 (CH-OH)70.0 - 75.0
C-1 (CH₂)40.0 - 45.0
C-3 (CH₂)25.0 - 30.0
C-4 (CH₃)10.0 - 15.0

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, cross-peaks would be expected between the H-2 proton and the protons of the adjacent methylene groups (H-1 and H-3). Similarly, correlations between the H-3 methylene protons and the H-4 methyl protons would confirm the butanol chain sequence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the more readily interpretable proton spectrum. For instance, the signal for the C-2 carbon can be unambiguously identified by its correlation with the H-2 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment provides information about connectivity between protons and carbons separated by two or three bonds. Key HMBC correlations for this compound would include those between the H-1 methylene protons and the aromatic carbons (C-6, C-7, and C-9), confirming the attachment of the butanol chain to the dichlorophenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum, with the M+2 and M+4 peaks having predictable relative intensities, further confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of a water molecule from the molecular ion, cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group (alpha-cleavage), and fragmentation of the dichlorophenyl ring. Analyzing these fragmentation patterns allows for the confirmation of the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Proposed) Proposed Fragment Fragmentation Pathway
[M+H]⁺C₁₀H₁₃Cl₂O⁺Protonated molecular ion
[M-H₂O+H]⁺C₁₀H₁₁Cl₂⁺Loss of water
Varies[C₇H₅Cl₂]⁺Cleavage of the butanol side chain
Varies[C₄H₉O]⁺Cleavage at the benzylic position

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the aliphatic chain will appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration will likely be observed in the 1050-1200 cm⁻¹ range. The presence of the dichlorinated aromatic ring will give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), including C-Cl stretching vibrations.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C-C backbone vibrations of the butanol chain will also be observable.

Table 4: Predicted Key Vibrational Bands for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-29702850-2970
C=C Aromatic Stretch1550-16001550-1600
C-O Stretch1050-1200Weak
C-Cl Stretch650-800650-800

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be confidently established.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The stereochemical assignment of chiral molecules like this compound is fundamentally reliant on chiroptical spectroscopic methods. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are pivotal techniques in this regard, providing information about the three-dimensional arrangement of atoms around a stereocenter.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's absolute configuration. scispace.com For a chiral secondary alcohol such as this compound, the chromophore, in this case, the dichlorophenyl group, would be perturbed by the chiral center at the 2-position of the butanol chain.

A common and powerful approach for determining the absolute configuration of chiral secondary alcohols is the use of exciton-coupled circular dichroism (ECCD). nih.govacs.org This method involves the formation of a multicomponent assembly where the chiral alcohol is brought into proximity with another chromophore, often through a metal complex. researchgate.netnih.gov The spatial interaction between the chromophores of the chiral alcohol and the auxiliary molecule leads to a characteristic split Cotton effect in the ECD spectrum, the sign of which can be directly related to the absolute configuration of the alcohol. While specific ECD data for this compound is not available, this technique would be a primary method for its stereochemical elucidation. nih.govresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scispace.com The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule. The relationship between ECD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths away from the absorption maxima of the dichlorophenyl chromophore and a Cotton effect in the region of these absorptions.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For this compound, obtaining a suitable single crystal of one of its enantiomers would allow for its unambiguous structural elucidation. The resulting crystallographic data would serve as an absolute reference for the stereochemistry determined by other methods like chiroptical spectroscopy.

While the crystal structure of this compound is not available in the reviewed literature, the table below presents representative crystallographic data for a structurally related dichlorophenyl-containing compound, (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, to illustrate the type of information obtained from an X-ray diffraction study. nih.gov It is crucial to note that this data is for a different molecule and is presented for illustrative purposes only.

Illustrative Crystallographic Data for a Related Dichlorophenyl Compound
ParameterValue
Chemical FormulaC13H9Cl2N3O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.1439 (4)
b (Å)27.8115 (12)
c (Å)11.5359 (5)
β (°)109.939 (2)
Volume (ų)2756.9 (2)
Z8

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for the analysis of chemical purity and for the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): For a chiral compound like this compound, chiral HPLC would be the method of choice for separating its enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral molecules, including those with secondary alcohol functionalities. nih.gov The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

In addition to isomer separation, HPLC with a suitable detector (e.g., UV-Vis) is a standard method for determining the chemical purity of a substance by separating it from any impurities or byproducts.

Gas Chromatography (GC): GC is another powerful technique for purity assessment and, with the use of a chiral column, for the separation of enantiomers. researchgate.net For volatile compounds like this compound, GC can offer high resolution and sensitivity. Chiral stationary phases for GC often consist of cyclodextrin derivatives or chiral ionic liquids. researchgate.netnih.gov The separation mechanism is analogous to that in chiral HPLC, relying on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

The following table provides a hypothetical set of conditions for the chiral separation of this compound isomers by HPLC and GC, based on common practices for similar analytes.

Hypothetical Chromatographic Conditions for Isomer Separation
TechniqueParameterCondition
Chiral HPLCColumnPolysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA)
Mobile PhaseHexane/Isopropanol mixture
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Chiral GCColumnCyclodextrin-based Chiral Capillary Column (e.g., Beta DEX™ 225)
Carrier GasHelium
Temperature ProgramIsothermal or gradient, e.g., 150 °C to 250 °C
DetectorFlame Ionization Detector (FID)

Stereochemical Investigations and Chirality

Enantiomer Separation and Purification Strategies

No specific methods for the separation of the enantiomers of 1-(2,6-Dichlorophenyl)-2-butanol have been reported.

Assignment of Absolute and Relative Configurations (R/S Nomenclature)

There is no published data on the absolute or relative configuration of the stereoisomers of this compound.

Conformational Analysis of Stereoisomers

No conformational analysis studies for the stereoisomers of this compound are available in the scientific literature.

Stereodynamic Processes and Interconversion Barriers

No information regarding the stereodynamic processes or interconversion barriers for this compound has been documented.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure of a molecule, which in turn governs its reactivity and other properties.

Ab Initio and Semi-Empirical MethodsAb initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles of quantum mechanics without the use of experimental data.modgraph.co.ukresearchgate.netwisc.eduThese methods can be highly accurate but are computationally expensive, limiting their use to smaller molecules.rsc.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.net This makes them computationally faster than ab initio or DFT methods, allowing for the study of larger molecules, though with some trade-off in accuracy. rsc.orgresearchgate.net These methods could be applied to 1-(2,6-Dichlorophenyl)-2-butanol to quickly estimate its electronic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the physical movements of atoms and molecules over time.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations, often using DFT, can predict the chemical shifts of hydrogen-1 (¹H) and carbon-13 (¹³C) atoms in a molecule. modgraph.co.ukrsc.org These predictions can be invaluable for interpreting experimental NMR spectra and assigning specific signals to the correct atoms within the molecule. researchgate.net

IR (Infrared): The vibrational frequencies of a molecule's chemical bonds can be calculated using methods like DFT. These calculated frequencies correspond to the absorption peaks in an IR spectrum, helping to identify the functional groups present in a molecule.

CD (Circular Dichroism): For chiral molecules like this compound (which has a stereocenter at the second carbon of the butanol chain), computational methods can predict the circular dichroism spectrum, which provides information about the molecule's three-dimensional structure and stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the compound this compound and its analogs, QSAR studies are instrumental in elucidating the key structural features that govern their pharmacological effects, such as anticonvulsant activity. The development of a robust QSAR model involves the generation of molecular descriptors, the selection of relevant descriptors, the construction of a mathematical model, and rigorous statistical validation.

The primary objective of developing a QSAR model for this compound and its derivatives is to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of molecules with potentially enhanced potency and a more favorable side-effect profile. These models provide valuable insights into the mechanism of action at a molecular level.

Detailed Research Findings

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on analogous series of anticonvulsant agents provides a framework for how such a study would be designed and interpreted. For instance, QSAR studies on various series of anticonvulsants, including functionalized amino acids and phenylacetanilides, have successfully identified key molecular properties that correlate with their activity. analchemres.orgnih.gov

A hypothetical QSAR study on a series of this compound analogs would involve the systematic modification of different parts of the molecule. These modifications could include:

Alterations to the substituent pattern on the phenyl ring.

Changes in the length and branching of the butanol chain.

Introduction or modification of functional groups on the alkyl chain.

Variation of the stereochemistry at the chiral centers.

For each of these analogs, a specific biological activity, such as the median effective dose (ED₅₀) for seizure protection in an animal model, would be experimentally determined. These biological activity data are typically converted to a logarithmic scale (e.g., pED₅₀) to ensure a linear relationship with the molecular descriptors.

A wide array of molecular descriptors would then be calculated for each analog using specialized software. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include descriptors such as molecular volume, surface area, and specific steric parameters like those developed by Taft or Verloop.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) are employed to develop a mathematical equation that relates a subset of these descriptors to the biological activity. The goal is to create a model that is not only statistically significant but also mechanistically interpretable.

For example, a hypothetical QSAR equation for a series of this compound analogs might look like:

pED₅₀ = a(logP) - b(V) + c(μ) + d

Where:

pED₅₀ is the logarithmic biological activity.

logP represents the hydrophobicity.

V is the molecular volume (a steric descriptor).

μ is the dipole moment (an electronic descriptor).

a, b, and c are the coefficients for each descriptor, and d is a constant.

The signs and magnitudes of the coefficients would provide insight into the structure-activity relationship. For instance, a positive coefficient for logP would suggest that increasing hydrophobicity enhances anticonvulsant activity within the studied range of analogs.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a set of compounds that were not used in the model development. A statistically robust and validated QSAR model can then be used to predict the activity of new, virtual compounds, guiding further synthetic efforts.

Table of Hypothetical QSAR Data for this compound Analogs

Compound IDR1-SubstituentR2-SubstituentlogPMolecular Volume (ų)Dipole Moment (Debye)Experimental pED₅₀Predicted pED₅₀
1HH3.52185.32.154.854.82
24-ClH4.23196.82.455.105.08
34-FH3.68188.12.304.954.91
44-CH₃H3.98201.52.054.904.93
5HCH₃3.82199.72.204.754.78
6HC₂H₅4.12214.12.254.604.63
74-ClCH₃4.53211.22.505.005.02
84-FCH₃3.98202.52.354.884.86

Biochemical Interaction Studies in Vitro and Pre Clinical Models

Investigation of Enzyme-Substrate/Inhibitor Interactions

There is currently no available scientific literature detailing the enzyme kinetics or inhibition mechanisms of 1-(2,6-Dichlorophenyl)-2-butanol.

Enzyme Kinetics and Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

No data from enzyme kinetic studies are available to characterize the potential inhibitory effects of this compound. Therefore, it is not possible to determine if it acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzyme.

Identification of Target Enzymes

The specific molecular targets of this compound within biological systems have not been identified in published research.

In Vitro Metabolic Fate and Metabolite Identification

The metabolic pathway and the enzymes responsible for the biotransformation of this compound have not been elucidated in in vitro systems.

Elucidation of Biotransformation Pathways in Cellular/Microsomal Systems

There are no published studies that have investigated the biotransformation of this compound in cellular or microsomal models. Consequently, its metabolic pathways remain unknown.

Characterization of Metabolizing Enzymes

As the biotransformation pathways are uncharacterized, the specific enzymes that may be involved in the metabolism of this compound have not been identified.

Receptor Binding and Ligand Affinity Studies (Molecular Level)

No receptor binding or ligand affinity studies for this compound are available in the current scientific literature. Therefore, its potential to interact with specific receptors at the molecular level has not been determined.

Structure Activity Relationship Sar and Analogue Design

Rational Design of Structural Analogues

The rational design of analogues of 1-(2,6-dichlorophenyl)-2-butanol is rooted in understanding the contribution of its core components: the 2,6-dichlorophenyl group, the hydroxyl group, and the butane (B89635) chain. The 2,6-dichloro substitution on the phenyl ring is a critical feature, often engineered to lock the phenyl ring in a specific conformation relative to the rest of the molecule, which can be crucial for receptor binding.

In the development of related compounds, such as the potent and selective D1 positive allosteric modulator (PAM) LY3154207, the 2-(2,6-dichlorophenyl)acetyl moiety is a key building block. nih.govresearchgate.net The design strategy for these more complex molecules often involves retaining the 2,6-dichlorophenyl group while exploring various heterocyclic scaffolds to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net This approach highlights the recognized importance of the dichlorophenyl group in achieving desired biological effects.

Systematic Variation of Functional Groups and Core Scaffolds

Systematic variation of the functional groups and the core scaffold of this compound analogues has been a key strategy to probe the SAR. This involves modifying the hydroxyl group, altering the length and branching of the alkyl chain, and substituting the chlorine atoms on the phenyl ring.

For instance, in the development of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, the presence of a 2,6-dichlorophenyl group was a starting point. researchgate.net Subsequent modifications focused on other parts of the molecule to enhance potency and selectivity. researchgate.net Studies on other 1-aryl-2-(azol-1-yl)ethane derivatives have shown that the nature of the substituent on the carbon atom adjacent to the azole ring and the substitution pattern on the benzene (B151609) ring significantly influence antifungal activity. researchgate.net For example, a chloro substituent on the benzene ring was found to be beneficial for the activity of 1-keto derivatives. researchgate.net

These findings suggest that for this compound analogues, modifications to the butanol side chain would likely have a significant impact on activity.

Correlating Structural Modulations with Observed Activities

The correlation of structural changes with biological activity is central to understanding the SAR. For analogues related to this compound, specific structural features have been linked to changes in potency and selectivity.

In the case of the D1 PAM LY3154207, which contains the 2-(2,6-dichlorophenyl)acetyl group, the specific stereochemistry and the nature of the substituents on the dihydroisoquinoline ring system were found to be critical for its high potency. nih.govresearchgate.net A study on related compounds showed that extending a linker from a nitrogen atom by one carbon resulted in a significant drop in potency, while extending it to two carbons led to a surprising 25-fold increase in potency. researchgate.net This underscores the sensitivity of the biological target to subtle structural changes.

The table below illustrates hypothetical SAR trends for analogues of this compound, based on established medicinal chemistry principles and findings from related series.

Analogue Modification Predicted Effect on Activity Rationale
Analogue AReplacement of 2,6-dichloro with 2,6-dimethylLikely decreaseChlorine atoms are crucial for electronic properties and maintaining a specific ring conformation.
Analogue BMovement of hydroxyl group from C2 to C1Significant change in activityThe position of the hydrogen-bonding hydroxyl group is often critical for receptor interaction.
Analogue CExtension of the butyl chain to a pentyl chainVariable, potentially decreasedOptimal chain length is often required for fitting into a specific binding pocket.
Analogue DIntroduction of a methyl group at C2Potential increase or decreaseSteric hindrance at this position could either improve or hinder binding, depending on the target.

These correlations, derived from systematic modifications, are essential for building a predictive SAR model.

Development of Novel Chemical Entities Based on SAR Insights

The insights gained from SAR studies have paved the way for the development of novel chemical entities with improved therapeutic profiles. The journey from initial lead compounds to clinical candidates often involves iterative cycles of design, synthesis, and testing, guided by the evolving SAR understanding.

The development of LY3154207 is a prime example of this process. Starting from an initial hit, medicinal chemists systematically explored modifications to the core scaffold, guided by the need to optimize potency, selectivity, and drug-like properties, while retaining the key 2-(2,6-dichlorophenyl)acetyl fragment. nih.govresearchgate.net This led to a compound with a distinct pharmacological profile, lacking the undesirable effects of earlier molecules in its class. nih.govresearchgate.net

Similarly, in the field of kinase inhibitors, SAR studies on pyrido[2,3-d]pyrimidines bearing the 6-(2,6-dichlorophenyl) group have led to the identification of analogues with improved potency and selectivity against specific cancer cell lines. researchgate.net These examples demonstrate the power of SAR-driven drug discovery to generate novel compounds with significant therapeutic potential.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of compounds related to 1-(2,6-Dichlorophenyl)-2-butanol. researchgate.netmdpi.comnih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel molecules, thereby accelerating the discovery process. mdpi.comwiley-vch.de

Key Applications of AI/ML:

De Novo Design: Generative AI models can propose novel molecular structures based on the this compound scaffold, optimized for specific biological targets. nih.gov These models learn from existing chemical data to create molecules with desired properties from scratch. nih.gov

QSAR/QSPR Modeling: AI-driven Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the efficacy and properties of new analogs. mdpi.com Deep neural networks (DNNs), a subset of ML, have shown superior performance in property prediction compared to traditional methods. mdpi.com

Lead Optimization: Machine learning algorithms can guide the modification of the lead compound, this compound, to enhance potency, selectivity, and pharmacokinetic profiles while minimizing potential off-target effects. researchgate.net

Table 1: AI/ML Approaches in Compound Design

Technique Application for this compound Analogs Potential Outcome
Deep Neural Networks (DNN)Predicting biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.comMore accurate prediction of compound behavior, reducing late-stage failures.
Generative Adversarial Networks (GANs)Designing novel molecules with similar core structures but improved properties.Rapid generation of diverse chemical libraries for virtual screening.
Recurrent Neural Networks (RNNs)Generating novel chemical structures represented as SMILES strings. mdpi.comExploration of a wider chemical space for potential new leads.
Active LearningEfficiently searching large virtual libraries to identify promising hits with minimal computational cost. nih.govFaster identification of high-potential analogs for synthesis and testing.

High-Throughput Screening Methodologies for Chemical Libraries

To explore the biological potential of analogs derived from this compound, high-throughput screening (HTS) remains a cornerstone of modern drug discovery. nih.gov HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological target or pathway. nih.gov

Future research will likely involve screening libraries of this compound derivatives using a variety of advanced HTS assays.

Types of HTS Assays:

Biochemical Assays: These assays measure the effect of a compound on a purified target, such as an enzyme or receptor. Techniques include Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP). nih.gov

Cell-Based Assays: These provide a more physiologically relevant context by testing compounds on living cells. nih.gov Examples include reporter gene assays, second messenger assays, and high-content screening (HCS), which uses automated microscopy to analyze cellular changes. nih.govcuanschutz.edu

A screen of a diverse chemical library could identify novel inhibitors or modulators of a particular biological target, such as the organic cation transporter 3 (OCT3). nih.gov

Table 2: High-Throughput Screening Techniques

Method Principle Application
Fluorescence Resonance Energy Transfer (FRET) Measures proximity between two fluorescent molecules. nih.govStudying protein-protein interactions or enzymatic activity.
AlphaScreen Bead-based assay detecting molecular interactions. cuanschutz.eduHigh-sensitivity detection of binding events.
High-Content Screening (HCS) Automated imaging and analysis of cells. nih.govcuanschutz.eduAssessing complex cellular phenotypes, such as morphology changes or protein localization.
Surface Plasmon Resonance (SPR) Detects binding events by measuring changes in refractive index. nih.govReal-time, label-free analysis of binding kinetics.

Advancements in Analytical and Characterization Techniques

A deep understanding of the three-dimensional structure and physicochemical properties of this compound and its analogs is critical. Future research will leverage cutting-edge analytical techniques to provide unprecedented detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (HSQC, HMBC), are powerful tools for unambiguous structure elucidation of complex molecules. nih.gov They can confirm the connectivity of atoms and provide insights into the compound's conformation in solution. nih.govresearchgate.net Quantitative NMR (qNMR) can also be used to determine the purity of a sample with high precision using an internal standard. nih.gov

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its solid state. researchgate.net Obtaining a crystal structure of this compound, potentially in a co-crystal form, could reveal key conformational features and intermolecular interactions that are crucial for its biological activity. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of synthesized compounds. Coupling MS with liquid chromatography (LC-MS) allows for the separation and identification of compounds in complex mixtures, which is vital for metabolism and stability studies.

Exploration of New Synthetic Methodologies

The development of novel, efficient, and sustainable synthetic routes is a continuous goal in chemical research. For this compound, future work could focus on moving beyond traditional methods to embrace modern synthetic strategies.

Asymmetric Catalysis: Developing catalytic methods to control the stereochemistry at the chiral center of the butanol moiety is of high importance. This would allow for the selective synthesis of single enantiomers, which often exhibit different biological activities.

C-H Activation: These reactions offer a more atom-economical approach to creating new bonds by directly functionalizing carbon-hydrogen bonds, potentially simplifying synthetic routes to complex analogs.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, providing an environmentally friendly alternative to traditional chemical synthesis. soci.org

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, reproducibility, and scalability, facilitating the rapid synthesis of a library of analogs for screening.

The classic chemical synthesis of butanol often involves multiple steps, including the oxidation of bio-ethanol to acetaldehyde, followed by condensation to crotonaldehyde and subsequent reduction. mdpi.com Exploring new catalysts and reaction conditions could significantly improve the efficiency of producing this compound and its derivatives.

Multi-Omics Approaches in Biochemical Research

To fully understand the biological impact of this compound, an integrated, systems-level approach is necessary. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by a compound. mdpi.commdpi.com

Target Identification and Validation: By analyzing how the proteome and metabolome of a cell or organism change upon treatment, researchers can generate hypotheses about the compound's mechanism of action and identify its primary molecular targets. mdpi.com

Pathway Analysis: Multi-omics data can reveal which signaling or metabolic pathways are perturbed by the compound. mdpi.comnih.gov This can uncover unexpected biological effects and provide a deeper understanding of its function.

Biomarker Discovery: Integrated analysis can identify molecular biomarkers that correlate with the response to the compound, which is crucial for translational research and personalizing medicine. researchgate.net

Single-Cell Omics: Analyzing molecular changes at the single-cell level can uncover heterogeneity in cellular responses that would be missed in bulk analyses, providing a more refined understanding of the compound's effects. mdpi.comnih.gov

By applying these advanced, multi-faceted approaches, the scientific community can continue to build upon the knowledge of this compound, paving the way for future discoveries and potential therapeutic innovations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-(2,6-dichlorophenyl)-2-butanol analogs, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of structurally related dichlorophenyl compounds (e.g., 1-(2,6-dichlorophenyl)indolin-2-one) involves cyclization under reflux with catalytic acids (e.g., sulfuric acid) and purification via recrystallization in ethanol . For 2-butanol derivatives, analogous steps may include nucleophilic substitution or Grignard reactions, with optimization via temperature control, solvent selection (e.g., methanol/ethanol), and stoichiometric adjustments. Monitoring by TLC or HPLC ensures reaction progression.

Q. Which spectroscopic techniques are critical for characterizing this compound and confirming structural purity?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch in butanol) and validates elimination of intermediates .
  • NMR (¹H/¹³C) : Resolves aromatic proton environments (2,6-dichlorophenyl) and aliphatic chain conformation (e.g., -CH₂CH(OH)CH₂-) .
  • HR-MS : Confirms molecular ion ([M+H]⁺) and isotopic patterns (Cl₂) .
  • XRD : Resolves crystal packing and stereochemistry if single crystals are obtainable .

Q. How can researchers ensure reproducibility in crystallographic analysis of dichlorophenyl derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
  • Data Collection : Employ single-crystal XRD with Mo-Kα radiation. Refinement software (e.g., SHELX) analyzes bond lengths, angles, and dihedral angles (e.g., dichlorophenyl vs. butanol group orientation) .
  • Validation : Cross-check with CIF files and databases (e.g., Cambridge Structural Database) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict electronic properties and reactive sites in this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites .
  • UV-Vis Simulation : Compare TD-DFT λmax with experimental spectra to validate electronic transitions .
  • Solvent Effects : Incorporate PCM models to simulate polar environments .

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, NMR shifts) be systematically resolved?

  • Methodological Answer :

  • Parameter Adjustment : Test alternative basis sets (e.g., def2-TZVP) or hybrid functionals (e.g., M06-2X) to improve DFT accuracy .
  • Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR .
  • Error Analysis : Statistically compare deviations (e.g., RMSD for bond lengths) to identify systematic biases .

Q. What in vitro assays evaluate the pharmacological potential of this compound, and how are controls designed?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (e.g., against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) and solvent blanks .
  • CNS Activity : Employ maximal electroshock (MES) tests for anticonvulsant screening, comparing to reference drugs (e.g., phenytoin) .
  • Toxicity Controls : Include cell viability assays (e.g., MTT on HEK-293 cells) to rule off-target effects .

Q. How does steric hindrance from the 2,6-dichlorophenyl group influence reaction pathways in catalytic transformations?

  • Methodological Answer :

  • Steric Maps : Generate % buried volume calculations (e.g., SambVca) to quantify steric effects on catalytic sites .
  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 2-chlorophenyl derivatives) to isolate steric contributions .
  • Crystallographic Data : Analyze dihedral angles (e.g., between dichlorophenyl and butanol groups) to assess conformational rigidity .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthetic batches of this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to detect side products (e.g., elimination byproducts or unreacted intermediates) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the butanol chain) by acquiring spectra at 25°C vs. −40°C .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping peaks .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Dichlorophenyl Derivatives (Adapted from )

Parameter1-(2,6-Dichlorophenyl)indolin-2-oneTypical 2-Butanol Analog
Space GroupP2₁P2₁/c (predicted)
Dihedral Angle (A/B)71.73°~70–75° (estimated)
Bond Length (C8-C9)1.495 Å1.54 Å (C-C in butanol)
Hydrogen BondingC-H⋯O interactionsO-H⋯Cl likely dominant

Table 2 : Comparative Spectroscopic Data for Dichlorophenyl Compounds

TechniqueKey Peaks/FeaturesUtility for 2-Butanol Analogs
¹H NMR (CDCl₃)δ 7.2–7.4 (dichlorophenyl), δ 1.5–2.0 (-CH₂-)Confirms substitution pattern
IR (cm⁻¹)3400 (-OH), 1600 (C=C aromatic)Detects hydroxyl and aromatic
HR-MS[M+H]⁺ = 279.04 (Cl₂ isotopic pattern)Validates molecular formula

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.